

H-Trp-Met-OH: A Versatile Tool for Interrogating Protein Interactions

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Compound of Interest

Compound Name: *H-Trp-Met-OH*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide **H-Trp-Met-OH** (Tryptophanyl-Methionine) and its isomer H-Met-Trp-OH are emerging as valuable tools in the study of protein-protein interactions (PPIs). The unique physicochemical properties of tryptophan and methionine residues, which are frequently identified as "hot spots" in protein interaction interfaces, make this dipeptide a powerful probe for investigating and modulating complex biological processes.[1][2] Tryptophan's intrinsic fluorescence provides a sensitive reporter for binding events, while methionine's flexible, sulfur-containing side chain can engage in crucial hydrophobic and sulfur-aromatic interactions.[3][4] These characteristics render **H-Trp-Met-OH** suitable for a variety of biophysical and biochemical assays aimed at characterizing protein interactions, identifying inhibitors, and elucidating signaling pathways.

This document provides detailed application notes and experimental protocols for utilizing **H-Trp-Met-OH** as a tool in protein interaction studies. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize key quantitative data related to the biological activities of tryptophan-methionine containing dipeptides.

Table 1: In-Vivo Efficacy of **H-Trp-Met-OH** in a Mouse Model of Alzheimer's Disease

Treatment Group	Effect on Inflammatory Cytokines	Effect on Microglia Activation	Effect on A β Deposition	Improvement in Object Recognition Memory	Reference
H-Trp-Met-OH	Suppressed production	Suppressed activation and infiltration	Reduced in cortex and hippocampus	Improved	[5]

Table 2: Antioxidant Capacity of Methionine and Tryptophan Containing Dipeptides

Dipeptide	Assay	Antioxidant Capacity (μ mol TE/ μ mol)	Reference
Met-Trp	ABTS Cation-Radical	2.60	[5]
Trp-Met	ABTS Cation-Radical	3.30	[5]

Table 3: Effect of Tryptophan-Containing Dipeptides on Monoamine Oxidase B (MAO-B) Activity

Dipeptide	Concentration	Inhibition of MAO-B Activity	Reference
H-Trp-Tyr-OH (WY)	1 mM	48 ± 1.95%	[5]
Tryptophan	1 mM	No inhibition	[5]

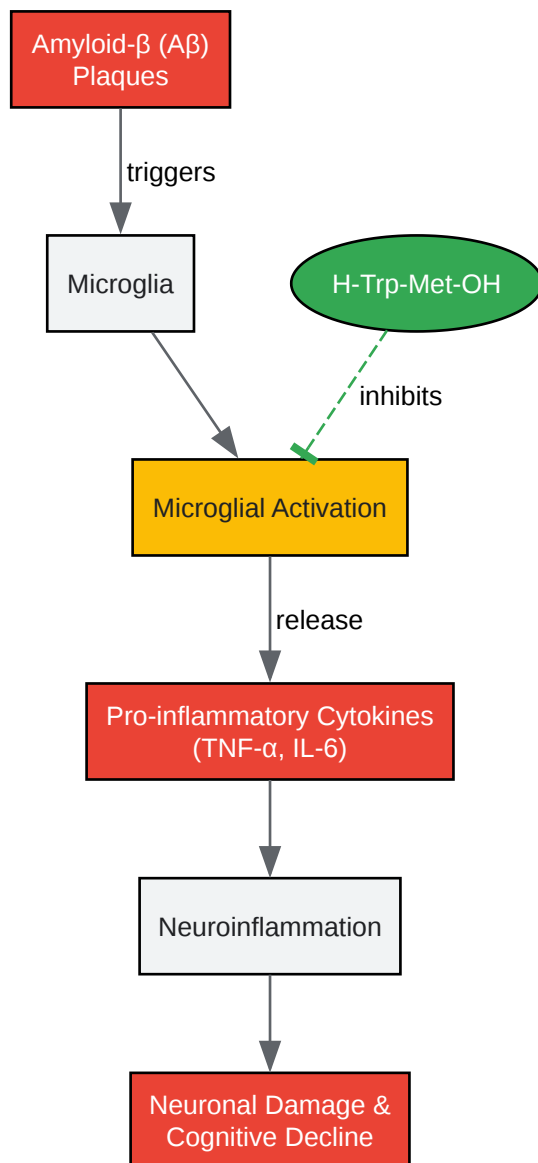
Note: While direct inhibition by H-Trp-Met-OH was not quantified in this specific study, it demonstrated memory improvement consistent with other N-terminal Tryptophan dipeptides that inhibit MAO-B.[5]

Signaling Pathways

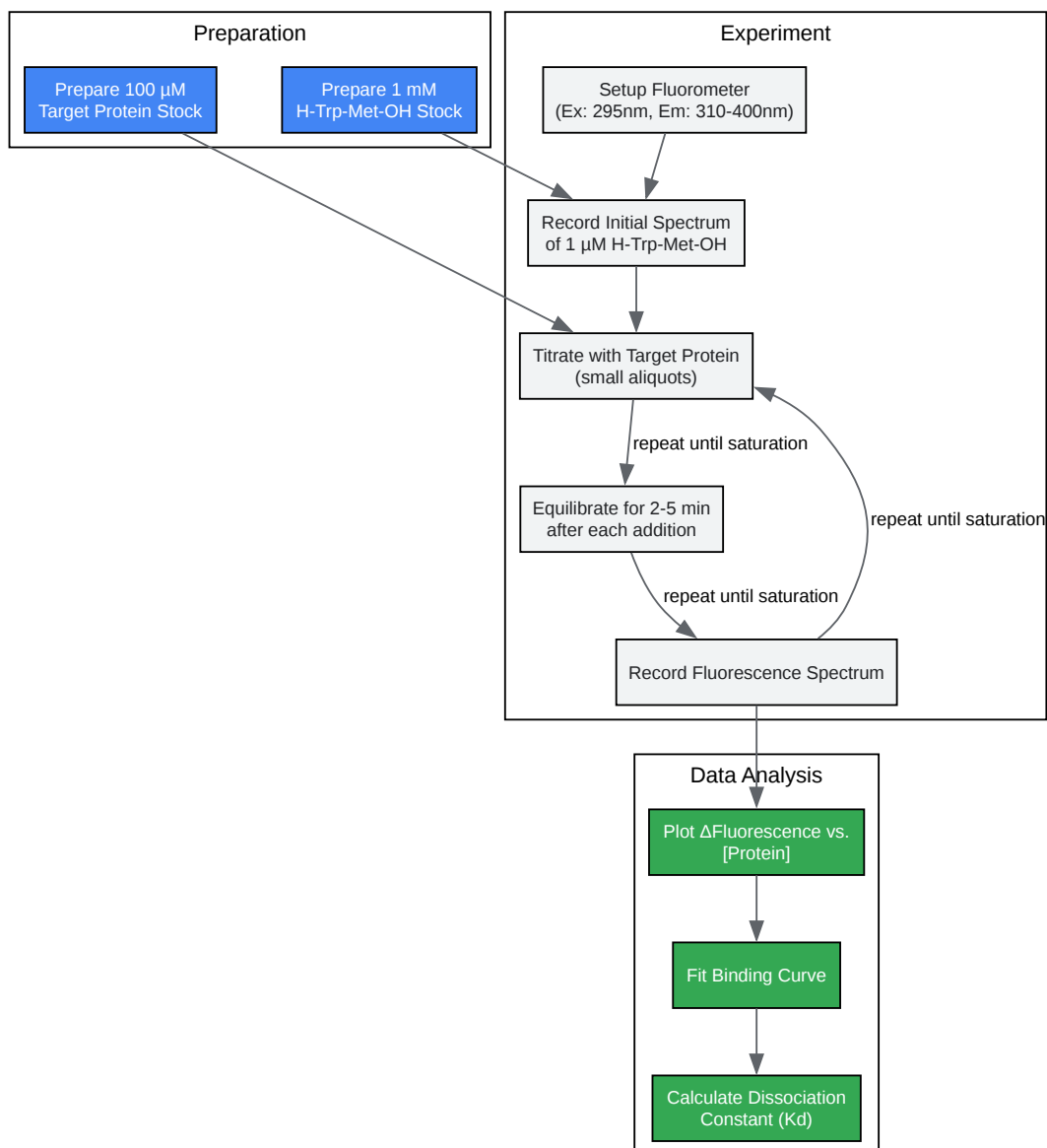
Proposed Neuroprotective and Anti-Inflammatory Pathway of H-Trp-Met-OH

Recent studies suggest that the **H-Trp-Met-OH** dipeptide exerts neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's.[6] The proposed mechanism involves the modulation of neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the central nervous system.[6] In pathological conditions such as Alzheimer's disease, the accumulation of amyloid- β (A β) plaques triggers microglial activation, leading to the release of pro-inflammatory cytokines like TNF- α and IL-6, which contribute to neuronal damage.[6] The **H-Trp-Met-OH** dipeptide has been shown to suppress this inflammatory cascade, thereby reducing neuronal damage and improving cognitive function.[5]

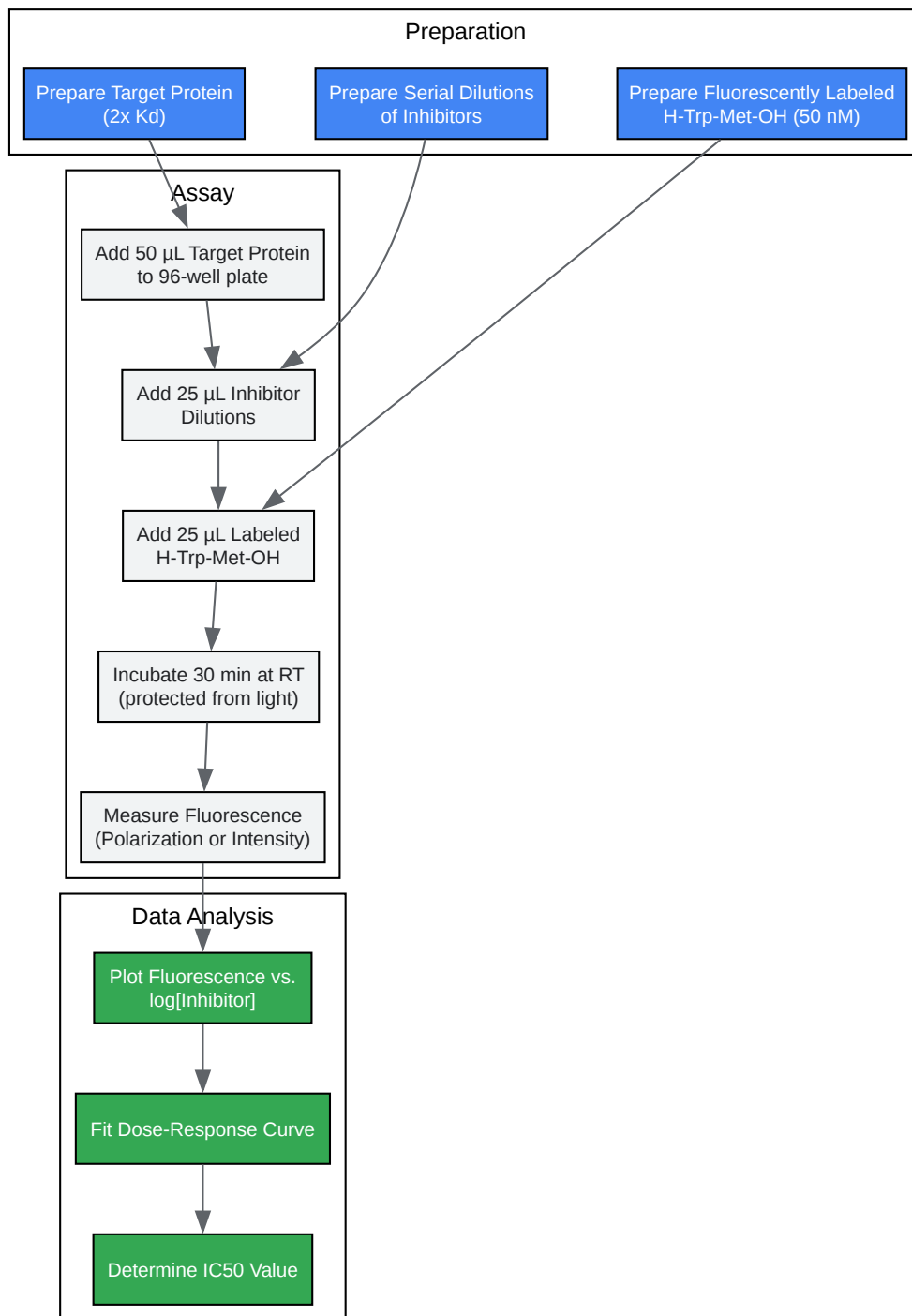
Proposed Neuroprotective Signaling Pathway of H-Trp-Met-OH



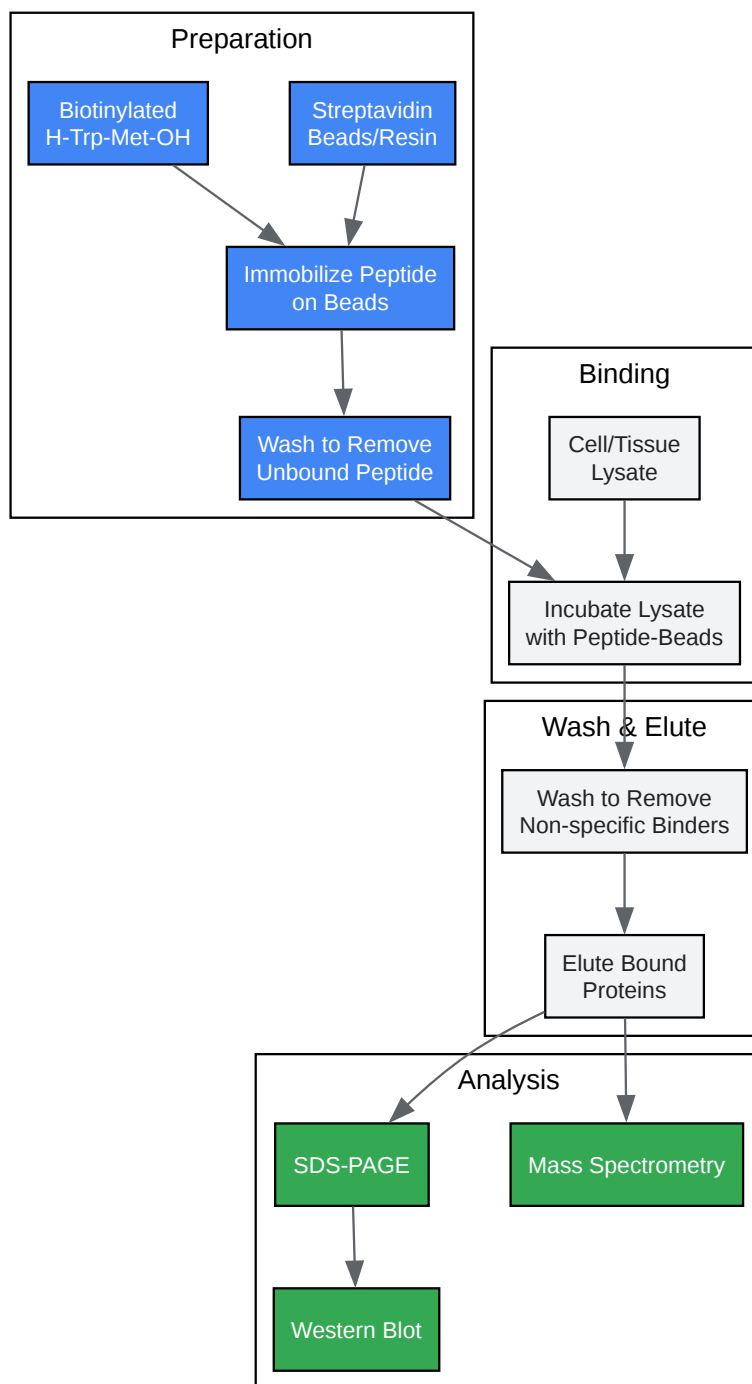
Workflow for Fluorescence-Based Binding Affinity Determination



Workflow for Competitive Binding Assay



Workflow for Affinity Pull-Down Assay

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